molecular formula C10H10ClN3S2 B2487429 N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide CAS No. 478260-66-1

N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

Cat. No. B2487429
CAS RN: 478260-66-1
M. Wt: 271.78
InChI Key: JMJNSMZRSSFHGI-WUXMJOGZSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole and thiophene derivatives involves multi-step reactions starting from basic building blocks to achieve the target compound. The process typically involves condensation, alkylation, and cyclization reactions to introduce the desired functional groups into the molecular framework. Such synthetic routes aim to optimize yield, purity, and structural specificity of the compound (K. Sunder & Jayapal Maleraju, 2013; Dattatraya N. Pansare et al., 2014).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are pivotal in elucidating the molecular structure of synthesized compounds. These techniques confirm the presence of thiazole and thiophene rings and other functional groups, determining the spatial arrangement of atoms within the molecule (B. Al-Hourani et al., 2016; D. Sharma et al., 2017).

Chemical Reactions and Properties

Compounds containing thiazole and thiophene units participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. These reactions are essential for further modifications and derivatizations of the compound, contributing to the diversity of chemical properties and potential applications (G. Roman, 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined by the molecular structure. For example, the presence of halogen and sulfur atoms in the molecule influences its solubility in organic solvents and its melting point range. Such properties are crucial for understanding the behavior of the compound under different conditions (M. Duran & M. Canbaz, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the electronic structure of the molecule. Functional groups such as the dimethylamino group and the thiazole ring affect the electron distribution within the molecule, thereby dictating its reactivity towards various reagents and conditions. Understanding these properties is vital for potential applications in chemical synthesis and material science (B. Kariuki et al., 2021).

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

  • Compounds similar to N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide have been synthesized and evaluated for their anti-inflammatory activity. In a study, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl acetamide showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Anticancer Activities

  • Research has been conducted on acetamide derivatives similar to the given compound for their anticancer activities. For instance, 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives showed reasonable anticancer activity against various human tumor cell lines, especially melanoma-type cell lines (Duran & Demirayak, 2012).

Reactivity and Synthesis

  • The reactivity and synthesis of similar compounds have been studied. For example, thiophenc-2-carbonitrile N-oxide and 5-chlorothiophene-2-carbonitrile N-oxide have been synthesized and used in 1,3-dipolar cycloaddition reactions, demonstrating their potential in organic synthesis (Iwakura et al., 1968).

Antimicrobial Activity

  • Studies on thiazole derivatives, related to the compound , have shown antimicrobial activity. N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives were synthesized and found to have good antimicrobial activity against various gram-positive and gram-negative species (Chawla, 2016).

properties

IUPAC Name

N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S2/c1-14(2)6-12-10-13-8(5-16-10)9-7(11)3-4-15-9/h3-6H,1-2H3/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJNSMZRSSFHGI-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC(=CS1)C2=C(C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC(=CS1)C2=C(C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

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